molecular formula C7H13N3O2 B113345 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 952958-75-7

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B113345
CAS RN: 952958-75-7
M. Wt: 171.2 g/mol
InChI Key: AIVXXHCTAXATSM-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as PY-1, is an organic compound that has been studied for its potential applications in medicine and scientific research. PY-1 is a derivative of the pyrazolone family, and its structure is composed of an aromatic five-membered ring and a nitrogen-containing heterocycle. This compound has been found to possess a variety of biochemical and physiological effects, and its unique structure has allowed for its use in a number of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is related to a class of chemicals that have been the focus of various synthesis and structural analysis studies. For instance, studies on the synthesis and characterization of Schiff base ligands derived from similar pyrazole compounds have been conducted, revealing insights into their structural and spectroscopic properties. These compounds are characterized using a range of techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in forming complex structures and their applications in various fields of chemistry (Hayvalı et al., 2010).

Corrosion Inhibition

Another study explored the application of a Schiff base compound, synthesized from a similar pyrazole derivative, as a corrosion inhibitor for steel in acidic solutions. This research demonstrates the compound's effectiveness in reducing corrosion rates, highlighting its potential application in protecting metal surfaces (Emregül & Hayvalı, 2006).

Cytotoxic Activity

Research into pyrazole derivatives also includes investigations into their cytotoxic activities against cancer cells. A study synthesized new pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles, which were then screened for in vitro cytotoxic activity, showcasing the potential of these compounds in developing anticancer therapies (Hassan et al., 2014).

Antimicrobial and Anticancer Agents

Further research into novel pyrazole derivatives has shown that these compounds can exhibit significant antimicrobial and anticancer activity. The synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds demonstrated their potential as effective antimicrobial and anticancer agents, with some compounds showing higher activity than standard drugs (Hafez et al., 2016).

Modification of Hydrogels

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, revealed enhanced thermal stability and promising biological activity of the modified polymers. This suggests applications in medical fields, particularly in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).

properties

IUPAC Name

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVXXHCTAXATSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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